Metronidazole acetate

Vue d'ensemble

Description

Metronidazole is a synthetic nitroimidazole antimicrobial and antiprotozoal agent . It is used to treat trichomoniasis, amebiasis, inflammatory lesions of rosacea, and bacterial infections, as well as prevent postoperative infections . Metronidazole is available in various forms such as capsules, tablets, topical forms, and suppository preparations .

Synthesis Analysis

Metronidazole derivatives have been prepared by reacting metronidazole and its acetic acid oxidized form with menthol, thymol, carvacrol, and eugenol . The synthesis of metronidazole ester compounds has also been reported .

Molecular Structure Analysis

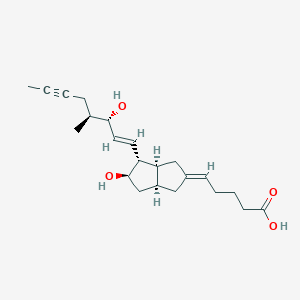

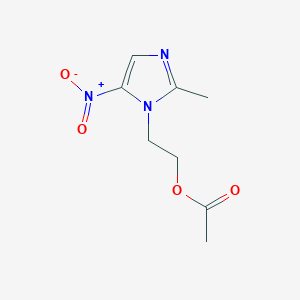

Metronidazole has a chemical formula of C6H9N3O3 . It is a derivative of 5-nitroimidazole and has a nitro functional group (-NO2) at the fifth position of a planar 5-membered ring, with a nitrogen (nitroimidazole) at position 1 .

Chemical Reactions Analysis

Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The nitro group of metronidazole acts as an electron sink, capturing electrons that would usually be transferred to hydrogen ions in this cycle .

Applications De Recherche Scientifique

Metronidazole may interfere with butobarbitone metabolism by inhibiting alcohol dehydrogenase. This interaction could potentially affect the effectiveness of butobarbitone in treating chronic alcoholism (Al Sharifi, Gilbert, & Powell, 1982).

It remains the standard treatment for anaerobic infections due to its low cost, effectiveness against pathogenic bacteria, favorable pharmacokinetic and pharmacodynamic properties, and minimal adverse effects (Löfmark, Edlund, & Nord, 2010).

Metronidazole rapidly decomposes with cysteine in the presence of ferric or ferrous iron, forming complexes with iron, cysteine, and nitric oxide, which can be used as a radiation sensitizer (Mason & Josephy, 1985).

Its versatility as an antibiotic with a wide range of activity against various protozoans and anaerobic bacteria makes it a popular choice for treating various infections (Freeman, Klutman, & Lamp, 1997).

Low doses of metronidazole can enhance the pathogenicity of Bacteroides fragilis strains, potentially altering host-bacteria relationships (Diniz et al., 2003).

It is a versatile antimicrobial agent with broad activity against both bacteria and parasites, making it a key treatment for various infections (Rosenblatt & Edson, 1987).

Metronidazole treatment induces chromosomal breakage in susceptible Bacteroides fragilis cells, leading to rapid consumption and 90% mortality within 30 minutes of exposure (Diniz et al., 2000).

High-pressure liquid chromatography is effective for determining plasma levels of metronidazole and its metabolites after intravenous administration, which is valuable for monitoring antimicrobial therapy (Wheeler et al., 1978).

Mécanisme D'action

Metronidazole exerts its antimicrobial effects in an anaerobic environment against most obligate anaerobes . Once metronidazole enters the organism, it is reduced by the pyruvate:ferredoxin oxidoreductase system in obligate anaerobes, which alters its chemical structure . This reduction creates a concentration gradient that drives uptake of more drug and promotes formation of intermediate compounds and free radicals that are toxic to the cell .

Safety and Hazards

Metronidazole has been shown to be carcinogenic in rats and mice . Unnecessary use should be avoided . It should not be used if you recently drank alcohol, or have taken disulfiram (Antabuse) within the past 2 weeks . Seizures and other nervous system abnormalities have been reported in patients treated with metronidazole . You should stop using this medicine immediately if you experience any neurological symptoms such as seizures, headaches, visual changes, weakness, numbness, or tingling .

Orientations Futures

Metronidazole remains a front-line choice for treatment of infections related to inflammatory disorders of the gastrointestinal tract including colitis linked to Clostridium difficile . Despite more than 60 years of research, the metabolism of metronidazole and associated cytotoxicity is not definitively characterized . Future research may focus on the development of new nitroimidazole compounds, specifically metronidazole derivatives possessing improved biological activity .

Propriétés

IUPAC Name |

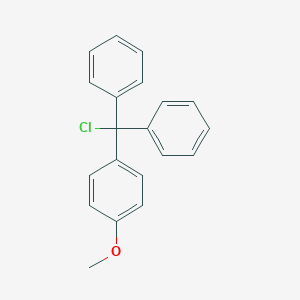

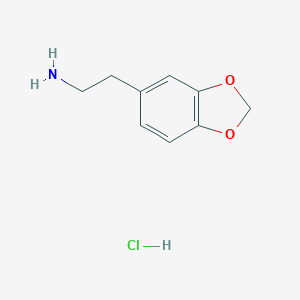

2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6-9-5-8(11(13)14)10(6)3-4-15-7(2)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXDTGGRMOLAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157219 | |

| Record name | Metronidazole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metronidazole acetate | |

CAS RN |

13182-82-6 | |

| Record name | Metronidazole acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)

![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)